Dotriacontane

Beschreibung

Eigenschaften

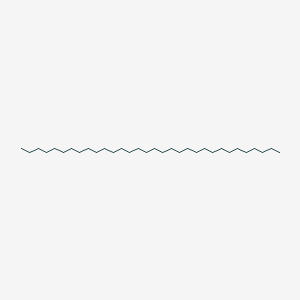

IUPAC Name |

dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMGJGNTMQDRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052202 | |

| Record name | Dotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Alfa Aesar MSDS], Solid | |

| Record name | Dotriacontane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dotriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

470 °C, 466.00 to 467.00 °C. @ 760.00 mm Hg | |

| Record name | n-Dotriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dotriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Slightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene | |

| Record name | n-Dotriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8124 g/cu cm at 20 °C | |

| Record name | n-Dotriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene, chloroform, acetic acid, ether | |

CAS No. |

544-85-4 | |

| Record name | Dotriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTRIACONTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dotriacontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dotriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KSV90RN23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Dotriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dotriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.7 °C, 74 - 75 °C | |

| Record name | n-Dotriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dotriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dotriacontane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotriacontane (C32H66) is a long-chain saturated hydrocarbon belonging to the alkane series.[1][2] This white, waxy solid is found in various natural sources, including plant waxes and beeswax, and has garnered interest for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and analysis of dotriacontane, tailored for professionals in research and drug development.

Molecular Structure and Identification

Dotriacontane is a linear alkane consisting of a 32-carbon chain with the molecular formula C32H66.[3] Its IUPAC name is simply dotriacontane, and it is also known by synonyms such as n-dotriacontane and bicetyl.[3] The molecule is characterized by single covalent bonds between its carbon atoms, resulting in a flexible, unbranched structure.

Key Identifiers:

-

CAS Number: 544-85-4[3]

-

Molecular Weight: 450.87 g/mol

Physicochemical Properties

Dotriacontane's physical and chemical properties are characteristic of long-chain alkanes, exhibiting low reactivity and poor solubility in polar solvents. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H66 | [3] |

| Molecular Weight | 450.87 g/mol | |

| Melting Point | 69-72 °C | |

| Boiling Point | 467 °C | |

| Density | 0.812 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.453 at 70 °C | |

| Solubility | Insoluble in water; Soluble in hot benzene, chloroform, and ether. | [4] |

| Appearance | White crystalline solid or powder | [4] |

Synthesis of Dotriacontane

The synthesis of long-chain alkanes such as dotriacontane can be achieved through several classical organic chemistry reactions. Below are detailed conceptual protocols for three such methods.

Wurtz Reaction

The Wurtz reaction is a coupling reaction involving the treatment of two alkyl halides with sodium metal to form a higher alkane. For the synthesis of dotriacontane, a 16-carbon alkyl halide, such as 1-bromohexadecane, would be utilized.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried to ensure anhydrous conditions. The flask is charged with sodium metal suspended in dry diethyl ether.

-

Reagent Addition: A solution of 1-bromohexadecane in dry diethyl ether is added dropwise to the stirred suspension of sodium metal.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

-

Work-up and Purification: After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude dotriacontane is then purified by recrystallization from a suitable solvent like ethanol or acetone.

Kolbe Electrolysis

Kolbe electrolysis involves the electrochemical decarboxylation of a carboxylate salt to produce a symmetrical alkane. To synthesize dotriacontane, the electrolysis of heptadecanoic acid (C17H34O2) would be performed.

Experimental Protocol:

-

Electrolyte Preparation: Heptadecanoic acid is neutralized with an aqueous solution of sodium hydroxide or potassium hydroxide to form the corresponding carboxylate salt.

-

Electrolysis: The aqueous solution of the heptadecanoate salt is placed in an electrolytic cell equipped with platinum electrodes. A direct current is passed through the solution.

-

Reaction at Anode: At the anode, the heptadecanoate ions are oxidized, lose carbon dioxide, and form hexadecyl radicals. Two of these radicals then combine to form dotriacontane.

-

Product Isolation: The solid dotriacontane, being insoluble in the aqueous medium, will precipitate out or form a layer that can be separated by filtration or extraction with an organic solvent. Further purification is achieved by recrystallization.

A specific example of a related synthesis is the preparation of tritium-labelled dotriacontane, which involved the catalytic reduction of dotriaconta-15,17-diyne. This diynewas synthesized by the oxidative coupling of hexadec-1-yne, which in turn was prepared from myristyl bromide and monosodium acetylide.

Analysis of Dotriacontane

The identification and quantification of dotriacontane are typically performed using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol:

-

Sample Preparation: A known amount of the sample containing dotriacontane is dissolved in a suitable organic solvent, such as hexane or chloroform. An internal standard may be added for quantitative analysis.

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for high-boiling point compounds (e.g., a non-polar or medium-polarity column).

-

Chromatographic Conditions: The oven temperature is programmed to ramp up to a high final temperature to ensure the elution of the high-molecular-weight dotriacontane. The injector and detector temperatures are also set to high values.

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron impact), and the resulting mass spectrum is recorded. The mass spectrum of dotriacontane will show a characteristic fragmentation pattern of a long-chain alkane, with the molecular ion peak (m/z 450.9) potentially being weak or absent.

-

Identification and Quantification: Dotriacontane is identified by its retention time and by comparing its mass spectrum to a reference spectrum from a library or a standard. Quantification is achieved by integrating the peak area and comparing it to that of a known standard.

Biological Activity and Potential Applications

Dotriacontane has been reported to exhibit a range of biological activities, making it a molecule of interest for drug development.

-

Antimicrobial and Antiviral Activity: Studies have shown that dotriacontane possesses antimicrobial, antibacterial, and antiviral properties.

-

Anti-inflammatory and Antioxidant Effects: Dotriacontane has demonstrated anti-inflammatory and antioxidant activities.

-

Anticonvulsant Properties: There is evidence to suggest that dotriacontane may have anticonvulsant effects.

These biological activities suggest that dotriacontane could be a lead compound for the development of new therapeutic agents. Further research into its mechanisms of action and potential toxicities is warranted.

Conclusion

Dotriacontane is a long-chain alkane with a well-defined molecular structure and characteristic physicochemical properties. Its synthesis can be achieved through established organic reactions, and its analysis is readily performed using modern analytical techniques like GC-MS. The diverse biological activities of dotriacontane highlight its potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of dotriacontane for researchers and scientists working in these areas.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dotriacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontane (C32H66) is a long-chain saturated hydrocarbon belonging to the alkane series.[1] Its presence in various natural sources, such as plant waxes and safflower oil, makes it a subject of interest in biochemistry and natural product chemistry.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of dotriacontane, complete with detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of dotriacontane are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and developmental settings.

Table 1: General and Chemical Properties of Dotriacontane

| Property | Value |

| Chemical Name | Dotriacontane |

| Synonyms | n-Dotriacontane, Bicetyl |

| CAS Number | 544-85-4 |

| Molecular Formula | C32H66 |

| Molecular Weight | 450.9 g/mol |

| IUPAC Name | dotriacontane |

Table 2: Physical Properties of Dotriacontane

| Property | Value |

| Appearance | White to slightly gray shiny flakes or waxy solid.[2][4] |

| Melting Point | 65-72 °C |

| Boiling Point | 467-470 °C |

| Density | 0.8124 g/cm³ at 20 °C |

| Refractive Index | 1.4550 at 20 °C |

| Vapor Pressure | <1 mmHg at 20 °C |

Table 3: Solubility Profile of Dotriacontane

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Slightly soluble |

| Chloroform | Slightly soluble |

| Diethyl Ether | Soluble |

| Carbon Tetrachloride | Soluble |

| Benzene | Very soluble |

| Toluene | Soluble (especially when hot) |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of dotriacontane are provided below. These protocols are based on standard laboratory practices.

Determination of Melting Point by Capillary Method

This method is a widely used technique for determining the melting point of a crystalline solid.[5]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the dotriacontane sample is dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.[5]

-

Compacting the Sample: To ensure the sample is tightly packed, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium as the melting point is approached.[5]

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts (the end of the melting range). For a pure compound, this range should be narrow.

-

Determination of Boiling Point by Gas Chromatography

Due to the high boiling point of dotriacontane, direct distillation at atmospheric pressure is impractical. Gas chromatography (GC) provides a reliable method for determining the boiling point distribution of high molecular weight hydrocarbons. A standardized method such as ASTM D5399 can be adapted for this purpose.[6]

Apparatus:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Capillary column suitable for high-temperature analysis (e.g., bonded methyl silicone)

-

Data acquisition and processing software

Procedure:

-

Calibration:

-

Prepare a calibration mixture of n-alkanes with known boiling points that span the expected boiling range of the sample.

-

Inject the calibration mixture into the GC under the same conditions that will be used for the sample.

-

Generate a calibration curve by plotting the retention time of each n-alkane against its known boiling point.

-

-

Sample Preparation: Dissolve a known amount of dotriacontane in a suitable volatile solvent (e.g., hexane or carbon disulfide).

-

GC Analysis:

-

Inject the prepared sample solution into the GC.

-

The GC oven temperature is raised at a reproducible rate to separate the components by their boiling points.

-

The FID detects the components as they elute from the column, and the data system records the chromatogram.

-

-

Data Interpretation:

-

The retention time of the dotriacontane peak is determined from the chromatogram.

-

The boiling point of dotriacontane is determined by interpolating its retention time on the calibration curve.

-

Determination of Density by Pycnometer

This method is suitable for determining the density of solid materials that can be handled in fragments.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Water bath maintained at a constant temperature (e.g., 20°C)

-

Vacuum desiccator

Procedure:

-

Pycnometer Calibration:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped, and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the water level to the mark on the capillary and weigh the pycnometer filled with water (m2).

-

-

Sample Measurement:

-

Place a known mass of dotriacontane fragments into the clean, dry pycnometer and weigh it (m3).

-

Add distilled water to the pycnometer to cover the sample.

-

Place the pycnometer in a vacuum desiccator to remove any entrapped air bubbles.

-

Fill the pycnometer with water, bring it to thermal equilibrium in the water bath, adjust the water level, and weigh it (m4).

-

-

Calculation:

-

The density (ρ) of dotriacontane is calculated using the following formula: ρ = [(m3 - m1) / ((m2 - m1) - (m4 - m3))] * ρ_water where ρ_water is the density of water at the measurement temperature.

-

Qualitative Determination of Solubility

This procedure provides a qualitative assessment of the solubility of dotriacontane in various solvents.

Apparatus:

-

Test tubes with stoppers

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Place approximately 25 mg of dotriacontane into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.

-

After each addition, stopper the test tube and shake it vigorously for at least 30 seconds.

-

Observe the mixture to determine if the solid has dissolved. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If a significant portion of the solid remains undissolved, it is considered insoluble or slightly soluble.

-

For solvents in which dotriacontane is expected to have higher solubility (e.g., hot toluene), the mixture can be gently heated in a water bath to observe dissolution.

Mandatory Visualization

The following diagram illustrates the relationship between the physical state of dotriacontane and temperature.

References

A Technical Guide to Dotriacontane in the Plant Kingdom: Natural Sources, Quantification, and Biosynthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontane (C32H66) is a long-chain n-alkane that is a significant component of the epicuticular wax of many plant species. This waxy outer layer serves as a primary protective barrier against a multitude of environmental stressors, including desiccation, UV radiation, and pathogen attack. The composition and distribution of these waxes, including the presence and concentration of specific alkanes like dotriacontane, can have profound implications for a plant's survival and its interactions with the environment. This technical guide provides an in-depth overview of the natural sources of dotriacontane in plants, detailed methodologies for its extraction and quantification, and an exploration of its role within the broader context of plant biochemistry.

Natural Sources and Quantitative Data of Dotriacontane in Plants

Dotriacontane has been identified in a diverse range of plant species, where it contributes to the chemical makeup of their protective cuticular waxes. The concentration of dotriacontane can vary significantly between species, and even within different parts of the same plant. Below is a summary of plant species known to contain dotriacontane, with quantitative data where available.

| Plant Species | Family | Plant Part | Dotriacontane Concentration | Reference(s) |

| Dianthus caryophyllus | Caryophyllaceae | Leaf | 0.0011 ± 0.0010 µg/cm² | [1] |

| Dianthus gratianopolitanus | Caryophyllaceae | Leaf | 0.0013 ± 0.0006 µg/cm² | [1] |

| Dianthus carthusianorum | Caryophyllaceae | Leaf | 0.0032 ± 0.0041 µg/cm² | [1] |

| Euphorbia antisyphilitica (Candelilla) | Euphorbiaceae | Whole Plant (Wax) | Present as part of the ~50% n-alkane fraction (C29-C33) | [2][3] |

| Justicia tranquebariensis | Acanthaceae | Whole Plant | Identified as a major constituent | [4] |

| Trichosanthes anguina | Cucurbitaceae | Leaf Surface Wax | Detected | [4] |

| Carica papaya (Papaya) | Caricaceae | Seed Oil | Presence reported | [5] |

| Cocos nucifera (Coconut) | Arecaceae | - | Presence reported | [5] |

| Mentha aquatica (Water Mint) | Lamiaceae | - | Presence reported | [5] |

| Vanilla madagascariensis | Orchidaceae | - | Presence reported | [5] |

| Echinacea angustifolia | Asteraceae | - | Presence reported | [5] |

| Citrus paradisi (Grapefruit) | Rutaceae | - | Presence reported | [5] |

Note: The quantitative data for Dianthus species are presented as µg per square centimeter of the leaf surface. For Candelilla wax, dotriacontane is a component of the significant n-alkane fraction, with hentriacontane (C31) being the most abundant. For other species listed, the presence of dotriacontane has been confirmed, but specific quantitative data in a comparable format were not available in the cited literature.

Experimental Protocols

The extraction and quantification of dotriacontane from plant materials typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following protocols are generalized from methodologies reported in the literature for the analysis of n-alkanes in plant waxes.

Extraction of Epicuticular Waxes

Objective: To isolate the epicuticular waxes from the plant surface.

Materials:

-

Fresh plant material (e.g., leaves)

-

Chloroform (or n-hexane)

-

Glass beakers

-

Filter paper

-

Rotary evaporator

-

Vials for sample storage

Procedure:

-

Gently rinse the fresh plant material with deionized water to remove any surface debris and allow it to air dry completely.

-

Immerse the plant material in a beaker containing chloroform or n-hexane for a short period (e.g., 30-60 seconds). The duration should be minimized to prevent the extraction of intracellular lipids.

-

Agitate the solvent gently to ensure complete coverage of the plant surface.

-

Carefully remove the plant material from the solvent.

-

Filter the solvent extract to remove any particulate matter.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the wax residue in a known volume of chloroform or n-hexane for subsequent analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify dotriacontane in the wax extract.

Materials:

-

Wax extract from the previous step

-

Internal standard (e.g., n-tetracosane or other n-alkane not expected in the sample)

-

GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

Autosampler vials

Procedure:

-

Sample Preparation: To a known aliquot of the wax extract, add a known amount of the internal standard.

-

GC-MS Analysis:

-

Injector: Set to a temperature of approximately 280-300°C.

-

Oven Program: A typical temperature program starts at a lower temperature (e.g., 50-70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300-320°C) at a rate of 5-10°C/min, and holds for a final period to ensure elution of all compounds.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1-1.5 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

-

-

Identification: Identify dotriacontane by comparing its retention time and mass spectrum with that of a pure standard and/or by matching the mass spectrum with a library database (e.g., NIST). The mass spectrum of dotriacontane is characterized by a molecular ion peak (m/z 450.9) and a series of fragment ions separated by 14 amu (CH2 units).

-

Quantification: Calculate the concentration of dotriacontane based on the peak area ratio of dotriacontane to the internal standard, using a calibration curve prepared from standards of known concentrations.

Signaling Pathways and Biological Significance

Currently, there is no direct evidence to suggest that dotriacontane functions as a signaling molecule in classical signal transduction pathways within plants. Its primary role is structural, as a key component of the epicuticular wax that forms a protective barrier on the plant's surface. This barrier is crucial for:

-

Preventing non-stomatal water loss: The hydrophobic nature of dotriacontane and other long-chain alkanes creates a waterproof layer that is essential for plant survival in arid conditions.

-

Protection against UV radiation: The wax layer can reflect a portion of harmful UV radiation.

-

Defense against pathogens and herbivores: The physical barrier of the wax can deter fungal spore germination and insect attachment.

The biosynthesis of very-long-chain fatty acids (VLCFAs) and their subsequent conversion to alkanes, including dotriacontane, is a complex process that occurs in the endoplasmic reticulum. This pathway is tightly regulated and responds to various developmental and environmental cues. While dotriacontane itself may not be a signaling molecule, its synthesis is part of a broader response to environmental stress, representing a form of passive signaling where the plant modifies its physical interface with the environment to enhance its resilience.

Conclusion

Dotriacontane is a widespread n-alkane in the plant kingdom, playing a vital structural role in the epicuticular wax layer. The methodologies for its extraction and quantification are well-established, primarily relying on solvent extraction and GC-MS analysis. While it does not appear to be an active signaling molecule, its synthesis is a key part of the plant's defense strategy against environmental stresses. Further research into the quantitative distribution of dotriacontane across a wider range of plant species, particularly those with unique adaptations to extreme environments, could provide valuable insights for applications in drug development, agriculture, and biomaterials. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of this and other very-long-chain alkanes in plants.

References

- 1. The cuticles of Citrus species. Composition of leaf and fruit waxes | Semantic Scholar [semanticscholar.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Cocos nucifera (L.) (Arecaceae): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dotriacontane | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dotriacontane for Researchers and Drug Development Professionals

An overview of the long-chain alkane dotriacontane, covering its chemical identity, physicochemical properties, biological activities, and applications in drug delivery, complete with detailed experimental protocols and pathway diagrams.

Core Chemical Identifiers and Properties

Dotriacontane is a long-chain saturated hydrocarbon with the chemical formula C32H66. It is a waxy solid at room temperature and is found naturally in various plants.

| Identifier | Value | Reference |

| IUPAC Name | dotriacontane | [1] |

| CAS Number | 544-85-4 | [2][3][4] |

| Molecular Formula | C32H66 | [2][3] |

| Molecular Weight | 450.87 g/mol | [2][3] |

| Synonyms | n-Dotriacontane, Bicetyl, Lacceran | [2] |

A summary of key physicochemical properties of dotriacontane is provided in the table below.

| Property | Value | Reference |

| Melting Point | 65-70 °C | [2] |

| Boiling Point | 467 °C | [2] |

| Density | 0.812 g/cm³ | [2] |

| Flash Point | 247 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in hot toluene, diethyl ether, benzene, and ethanol | [2] |

Biological Activities and Potential Therapeutic Relevance

Dotriacontane has been identified as a bioactive component in various plant extracts and has demonstrated a range of biological activities that are of interest to researchers in drug discovery and development.

Anti-inflammatory, Antimicrobial, and Antioxidant Properties

Several studies have reported that plant extracts containing dotriacontane exhibit anti-inflammatory, antimicrobial, and antioxidant activities. While the direct contribution of dotriacontane to these effects is still under investigation, its presence in these biologically active extracts suggests it may play a role. For instance, dotriacontane has been identified in plant extracts showing activity against various microbes and is considered to possess antimicrobial, antioxidant, and antiviral properties.[3]

Activation of Human Neutrophils

A notable biological activity of dotriacontane is its ability to activate human neutrophils to produce superoxide anions. This was demonstrated using the nitroblue tetrazolium (NBT) reduction assay, where both isolated and commercially available dotriacontane were shown to stimulate neutrophils.[2] This finding is significant as the production of reactive oxygen species by neutrophils is a key component of the innate immune response to pathogens.

Applications in Drug Delivery and Development

The physicochemical properties of dotriacontane make it a candidate for use in various drug delivery systems. Its long-chain hydrocarbon nature allows for its use in the formation of organogels and as a phase change material for nanoencapsulation.

Organogels for Topical Drug Delivery

Dotriacontane can be used in the development of organogels, which are semi-solid systems with potential for topical and transdermal drug delivery. These systems can enhance the penetration of both hydrophilic and lipophilic drugs through the skin.

Nanoencapsulation for Thermal Energy Storage and Drug Release

Dotriacontane has been successfully used as a core material in the synthesis of polystyrene-based composite nanoencapsules. These nanoencapsulated phase change materials (NEPCMs) have potential applications in thermal energy storage and could be adapted for temperature-triggered drug release.[2]

Experimental Protocols

Extraction and Purification of Dotriacontane from a Plant Source (General Protocol)

This protocol provides a general method for the extraction and purification of dotriacontane from a plant source, such as Tynanthus micranthus.

-

Plant Material Preparation:

-

Air-dry the leaves of the plant material in a well-ventilated area away from direct sunlight.

-

Once dried, grind the leaves into a fine powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and perform extraction using ethanol in a modified Soxhlet apparatus for 8 hours.

-

Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator.

-

-

Solvent Fractionation:

-

Resuspend the concentrated ethanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning with n-hexane. Separate and collect the n-hexane fraction.

-

Evaporate the n-hexane to yield the hexane fraction.

-

-

Column Chromatography:

-

Pack a chromatography column with silica gel 60 (70-230 mesh) using n-hexane as the slurry solvent.

-

Dissolve the hexane fraction in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with n-hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using n-hexane as the mobile phase and visualization with iodine vapor.

-

Combine the fractions containing the compound of interest (dotriacontane will have a high Rf value).

-

-

Recrystallization:

-

Evaporate the solvent from the combined fractions.

-

Recrystallize the resulting solid from a suitable solvent (e.g., acetone or ethanol) to obtain pure dotriacontane.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dotriacontane

This protocol is adapted for the analysis of dotriacontane.

-

Sample Preparation:

-

Dissolve a small amount of the purified dotriacontane in a suitable volatile solvent such as hexane.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 min.

-

Ramp to 300 °C at a rate of 10 °C/min.

-

Hold at 300 °C for 10 min.

-

-

MSD Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-600.

-

-

Data Analysis:

-

Identify the peak corresponding to dotriacontane based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of dotriacontane is characterized by a molecular ion peak (M+) at m/z 450 and a series of fragment ions corresponding to the loss of alkyl groups.

-

Signaling Pathways and Logical Relationships

While the direct interaction of dotriacontane with specific signaling pathways is an area of ongoing research, its observed biological activities, particularly its role in activating neutrophils, suggest potential involvement in immune signaling cascades. The activation of neutrophils and subsequent production of superoxide anions is a critical event in the inflammatory response, often mediated by pathways involving protein kinase C (PKC) and NADPH oxidase.

Below is a logical workflow diagram for the extraction and analysis of dotriacontane.

Caption: A logical workflow for the extraction, purification, and analysis of dotriacontane from a plant source.

The following diagram illustrates a potential signaling pathway for neutrophil activation, which could be relevant to the action of dotriacontane.

Caption: A hypothesized signaling pathway for dotriacontane-induced activation of neutrophils leading to superoxide production.

References

- 1. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasonic synthesis and characterization of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage [ideas.repec.org]

- 3. Ultrasonic synthesis and characterization of polystyrene/n-dotriacontane composite nanoencapsulated phase change material for thermal energy storage (Journal Article) | ETDEWEB [osti.gov]

- 4. researchgate.net [researchgate.net]

The Biological Significance of Dotriacontane: A Technical Overview for Researchers

An In-depth Examination of a Long-Chain Alkane with Emerging Biological Roles

Dotriacontane (C32H66), a long-chain saturated hydrocarbon, has traditionally been viewed as a structurally simple component of plant cuticular waxes and a metabolic byproduct in various organisms. However, emerging research indicates that this molecule may possess distinct and significant biological activities, warranting a closer examination by the scientific and drug development communities. This technical guide synthesizes the current understanding of dotriacontane's biological significance, presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological processes.

Immunomodulatory Effects: Activation of Human Neutrophils

One of the most direct biological effects of dotriacontane documented in the literature is its ability to activate human neutrophils. A study on the constituents of Tynanthus micranthus revealed that dotriacontane, both isolated from the plant and a commercial standard, induces the production of superoxide anions in these immune cells.[1][2]

Neutrophils are a critical component of the innate immune system, and their activation, leading to the production of reactive oxygen species (ROS) like superoxide, is a key mechanism for host defense against pathogens.

Quantitative Data: Neutrophil Activation

The study compared the superoxide-inducing activity of dotriacontane with Phorbol 12-Myristate 13-Acetate (PMA), a potent and well-characterized activator of neutrophils.

| Compound | Concentration | Biological Effect |

| Dotriacontane | 10.0 µg/mL | Activation of human neutrophils for superoxide anion production |

| PMA (Positive Control) | 10.0 µg/mL | Significant activation of human neutrophils for superoxide anion production |

Table 1: Quantitative data on the activation of human neutrophils by dotriacontane.[1]

Experimental Protocol: Nitroblue Tetrazolium (NBT) Assay for Superoxide Production

The activation of neutrophils was quantified using the Nitroblue Tetrazolium (NBT) reduction method. This assay relies on the ability of superoxide anions to reduce the yellow, water-soluble NBT to a blue, insoluble formazan precipitate.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood, typically using density gradient centrifugation.

-

Cell Culture: Isolated neutrophils are cultured in an appropriate medium.

-

Treatment: The cultured neutrophils are treated with dotriacontane (10.0 µg/mL) or PMA (10.0 µg/mL) as a positive control. A negative control group receives no treatment.

-

NBT Addition: NBT solution is added to the cell cultures.

-

Incubation: The cultures are incubated to allow for the production of superoxide and the subsequent reduction of NBT to formazan.

-

Quantification: The amount of formazan produced, which is proportional to the amount of superoxide generated, is quantified. This can be done qualitatively by observing the blue formazan deposits within the cells under a microscope, or quantitatively by solubilizing the formazan and measuring its absorbance spectrophotometrically.[1]

Signaling Pathway: Postulated Mechanism of Neutrophil Activation

The precise signaling pathway by which dotriacontane activates neutrophils has not been fully elucidated. However, the production of superoxide in neutrophils is primarily mediated by the NADPH oxidase enzyme complex. Activation of this complex is a downstream effect of various signaling cascades, often involving Protein Kinase C (PKC). Given that PMA is a known activator of PKC, it is plausible that dotriacontane may also influence this pathway. Further research is required to confirm this hypothesis.

Hypothesized signaling pathway for dotriacontane-induced superoxide production in neutrophils.

Role in Plant Biology: A Component of Epicuticular Wax

Dotriacontane is a significant component of the epicuticular wax of many plant species. This waxy layer serves as a protective barrier against various environmental stresses. The primary function of this hydrophobic layer is to prevent non-stomatal water loss, a critical adaptation for terrestrial plants.[3] Additionally, epicuticular waxes can protect against UV radiation, pathogens, and insects.

Quantitative Data: Dotriacontane in Plant Wax

The composition of epicuticular wax varies between plant species. Analysis of the cuticular wax of several Dianthus species has quantified the relative abundance of dotriacontane.

| Plant Species | Dotriacontane Content in Epicuticular Wax (%) |

| Dianthus caryophyllus | 30.6 |

| Dianthus gratianopolitanus | 20.81 |

Table 2: Percentage of dotriacontane in the total epicuticular wax of two Dianthus species.[3]

Experimental Protocol: GC-MS Analysis of Plant Cuticular Wax

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of components in plant cuticular waxes.

Protocol:

-

Wax Extraction: The epicuticular wax is extracted from the plant surface, typically by briefly immersing the plant material (e.g., leaves) in a non-polar solvent like chloroform or hexane.

-

Internal Standard: A known amount of an internal standard (e.g., n-tetracosane) is added to the extract for quantification.

-

Solvent Evaporation: The solvent is evaporated, usually under a stream of nitrogen, to concentrate the wax components.

-

Derivatization: For certain compounds like fatty acids and alcohols, a derivatization step (e.g., silylation) may be necessary to increase their volatility for GC analysis.

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The components are separated based on their boiling points and retention times in the GC column and then identified based on their mass spectra by the MS detector.

-

Quantification: The amount of each component, including dotriacontane, is determined by comparing its peak area to that of the internal standard.

Workflow for the analysis of dotriacontane in plant epicuticular wax.

Other Potential Biological Activities

Several studies have identified dotriacontane as a constituent of plant extracts that exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[4][5][6] However, it is crucial to note that these studies have been conducted on complex mixtures of compounds. Therefore, the observed biological activities cannot be solely attributed to dotriacontane. Further research using purified dotriacontane is necessary to confirm and quantify these potential effects.

A study on hentriacontane, a similar long-chain alkane, has shown anti-inflammatory potential by suppressing inflammatory cytokines and regulating the NF-κB pathway in in-vitro and in-vivo models.[7] This suggests that long-chain alkanes as a class may have anti-inflammatory properties, but specific studies on dotriacontane are needed.

Future Directions and Conclusion

The current body of research on the biological significance of dotriacontane is in its nascent stages. While its role as a structural component of plant waxes is well-established, its potential as an immunomodulatory and therapeutic agent is an emerging area of interest.

Key areas for future research include:

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which dotriacontane activates neutrophils and interacts with other cell types. Investigating its effect on key signaling pathways such as NF-κB and PKC is a priority.

-

Quantitative Bioactivity Studies: Conducting comprehensive in vitro studies with purified dotriacontane to determine its antimicrobial (MIC values), antioxidant (EC50 values), anti-inflammatory (IC50 values for cytokine inhibition), and anticancer (IC50 values against various cancer cell lines) activities.

-

In Vivo Studies: Evaluating the biological effects of dotriacontane in animal models to understand its pharmacokinetic and pharmacodynamic properties and to assess its therapeutic potential.

-

Structure-Activity Relationship: Investigating how the chain length and structure of alkanes influence their biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of human neutrophils by dotriacontane from Tynanthus micranthus Corr. Méllo (Bignoniaceae) for the production of superoxide anions | Ciência e Natura [periodicos.ufsm.br]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity, Antioxidant Potential, Cytotoxicity and Phytochemical Profiling of Four Plants Locally Used against Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Dotriacontane in Insect Cuticular Waxes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect cuticular waxes are a complex mixture of lipids, primarily composed of hydrocarbons, that form a critical barrier against desiccation and play a vital role in chemical communication. Among the myriad of hydrocarbon constituents, the long-chain n-alkane dotriacontane (C32H66) is a frequently identified component across various insect orders. This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and regulation of dotriacontane in insect cuticular waxes, intended to serve as a resource for researchers in entomology, chemical ecology, and drug development. The guide summarizes quantitative data, details experimental protocols for analysis, and presents visual diagrams of the key biological pathways involved.

Data Presentation: Quantitative Occurrence of Dotriacontane

The relative abundance of dotriacontane in the cuticular hydrocarbon (CHC) profile of insects varies considerably among species. The following table summarizes available quantitative data from selected insect species, highlighting the diversity in its occurrence.

| Order | Family | Species | Sex/Caste | Relative Abundance (%) of Dotriacontane | Reference |

| Diptera | Calliphoridae | Chrysomya marginalis | Mixed | 3.53 ± 0.35 | [1] |

| Coleoptera | Coccinellidae | Hippodamia variegata | Diapausing | Present (heaviest constituent) | [2] |

| Hymenoptera | Apidae | Apis mellifera | Worker | 4.27 - 10.66 (method dependent) | [3] |

Note: The relative abundance of dotriacontane can be influenced by various factors including age, diet, and environmental conditions.

Experimental Protocols: Analysis of Insect Cuticular Hydrocarbons

The standard methodology for the analysis of insect cuticular hydrocarbons, including dotriacontane, involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Cuticular Wax Extraction

Objective: To remove CHCs from the insect cuticle without contaminating the sample with internal lipids.

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

High-purity n-hexane

-

Forceps

-

Nitrogen gas stream

Procedure:

-

Individual insects (live or frozen) are carefully placed into a clean glass vial using forceps.

-

A sufficient volume of n-hexane (typically 1-2 mL) is added to fully immerse the insect.

-

The extraction is allowed to proceed for a set period, generally 5-10 minutes, at room temperature. Brief agitation can enhance extraction efficiency.

-

The insect is carefully removed from the vial.

-

The resulting hexane extract, containing the CHCs, can be concentrated under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual hydrocarbon components in the extract.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Typical GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250-300 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50-150 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-20 °C/min to a final temperature of 320-340 °C.

-

Final hold: Hold at the final temperature for 10-20 minutes.

-

-

MS Transfer Line Temperature: 280-300 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-650

Data Analysis:

-

Compound identification is achieved by comparing the retention times and mass spectra of the peaks with those of authentic standards and/or by interpretation of the fragmentation patterns and comparison with mass spectral libraries (e.g., NIST).

-

Quantification is typically performed by integrating the peak areas of the individual compounds and expressing them as a relative percentage of the total hydrocarbon profile. An internal standard (e.g., n-eicosane) can be added to the sample before GC-MS analysis for absolute quantification.

Mandatory Visualization

Biosynthesis of Dotriacontane

The biosynthesis of n-alkanes, including dotriacontane, in insects is a multi-step process that originates from fatty acid metabolism. It primarily occurs in specialized cells called oenocytes. The pathway involves the synthesis of a C16 fatty acid (palmitate) by fatty acid synthase (FAS), followed by a series of elongation steps to produce a very-long-chain fatty acid (VLCFA), in this case, dotriacontanoic acid (C32). This VLCFA is then reduced to an aldehyde and subsequently decarbonylated to form the final C31 alkane. The diagram below illustrates this proposed pathway.

References

The Biosynthesis of Dotriacontane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontane (C32H66) is a very-long-chain alkane (VLCA) found as a component of cuticular waxes in a variety of organisms, including plants and insects.[1][2][3] These waxes play a crucial role in protecting organisms from environmental stressors such as desiccation, UV radiation, and pathogen attack. The biosynthesis of dotriacontane and other VLCAs is a complex process involving multiple enzymatic steps, primarily occurring in the endoplasmic reticulum. This technical guide provides an in-depth overview of the dotriacontane biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

Core Biosynthesis Pathway of Dotriacontane

The biosynthesis of dotriacontane in plants primarily follows a two-stage process:

-

Fatty Acid Elongation (FAE): A C16 or C18 fatty acid precursor is elongated through the addition of two-carbon units to form a C32 very-long-chain fatty acid (VLCFA), dotriacontanoic acid.[4][5]

-

Alkane Biosynthesis: The C32 VLCFA is then converted into dotriacontane.[6][7]

Fatty Acid Elongation to Dotriacontanoic Acid

The elongation of fatty acids is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) located in the endoplasmic reticulum.[8][9] This complex catalyzes a four-step reaction cycle that adds two carbon atoms from malonyl-CoA to an acyl-CoA substrate. The key enzyme determining the substrate specificity for each elongation cycle is the 3-ketoacyl-CoA synthase (KCS) .[10][11][12] The other three enzymes of the complex—β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR)—are thought to have broader substrate specificities.[9]

The biosynthesis of dotriacontanoic acid (C32) likely involves a sequential series of elongation steps, with different KCS isozymes potentially acting on substrates of increasing chain length. While the precise sequence of KCS enzymes leading to C32 is not definitively established for any single organism, based on known substrate specificities of various KCS enzymes in model plants like Arabidopsis thaliana, a putative pathway can be proposed. For instance, some KCS enzymes exhibit broad substrate specificities, acting on acyl-CoAs up to C24 and beyond, while others are more specific for shorter chains.[10][12] It is hypothesized that a series of KCS enzymes with overlapping substrate specificities work in concert to achieve the C32 chain length.

References

- 1. Dotriacontane | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [en.bio-protocol.org]

- 9. Expression Analysis and Functional Characterization of CER1 Family Genes Involved in Very-Long-Chain Alkanes Biosynthesis in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Derivatization techniques for free fatty acids by GC [restek.com]

- 12. benchchem.com [benchchem.com]

Dotriacontane as a Plant Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontane (C32H66) is a long-chain n-alkane found as a component of the epicuticular wax of various plants. This waxy layer serves as a crucial interface between the plant and its environment, providing protection against uncontrolled water loss, UV radiation, and pathogens.[1] The composition of epicuticular wax, including the abundance of specific alkanes like dotriacontane, can vary depending on the plant species, developmental stage, and environmental conditions. This variability makes dotriacontane a potential biomarker for several applications, including chemotaxonomy, assessing plant stress responses, and even as an indicator of the consumption of certain foods.[2] This technical guide provides a comprehensive overview of the role of dotriacontane as a plant biomarker, including quantitative data, detailed experimental protocols, and relevant biochemical pathways.

Data Presentation: Quantitative Abundance of Dotriacontane

The concentration of dotriacontane in plant epicuticular wax can differ significantly among species and even within the same species under different conditions. The following table summarizes quantitative data from a study on Dianthus species, highlighting the variability of dotriacontane content.

| Plant Species | Sample | Dotriacontane (μg/g of dry weight) | Analytical Method | Reference |

| Dianthus caryophyllus | Leaf Wax | Not Detected | GC-MS | [3] |

| Dianthus gratianopolitanus | Leaf Wax | Not Detected | GC-MS | [3] |

| Dianthus spiculifolius (Wild Type) | Leaf Wax | 0.0011 ± 0.0010 | GC-MS | [3] |

| Dianthus spiculifolius (High Wax Mutant) | Leaf Wax | 0.0013 ± 0.0006 | GC-MS | [3] |

| Dianthus carthusianorum | Leaf Wax | Not Detected | GC-MS | [3] |

Dotriacontane in Plant Biology

Biosynthesis of n-Alkanes in Plants

Dotriacontane, like other n-alkanes in plant waxes, is synthesized in the epidermal cells. The biosynthesis pathway, known as the decarbonylation pathway, involves the elongation of fatty acid precursors and their subsequent conversion to alkanes.[1]

The process begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum through the fatty acid elongase (FAE) complex.[1] These VLCFAs are then converted to aldehydes by a fatty acyl-CoA reductase. Finally, an aldehyde decarbonylase removes a carbonyl group to produce an odd-chained n-alkane and carbon dioxide. While dotriacontane is an even-chained alkane, its biosynthesis is linked to these pathways, likely through modifications of the primary products.

Role in Plant Stress Response

The epicuticular wax layer, and by extension its components like dotriacontane, plays a critical role in how plants respond to environmental stress. Changes in the composition and quantity of epicuticular wax have been observed in response to drought, temperature fluctuations, and UV radiation.[4][5] An increase in longer-chain alkanes can enhance the hydrophobicity of the cuticle, reducing water loss and protecting the plant from desiccation. Therefore, quantifying changes in dotriacontane levels can serve as a biomarker for assessing a plant's response to abiotic stress.

Chemotaxonomic Significance

The chemical composition of epicuticular wax is often species-specific. This specificity allows for the use of chemical profiling, including the analysis of n-alkanes like dotriacontane, as a tool in plant taxonomy (chemotaxonomy).[6] Identifying the presence and relative abundance of dotriacontane can help in the classification and differentiation of plant species.

Experimental Protocols

Extraction of Epicuticular Wax

This protocol describes the extraction of epicuticular waxes from plant leaves for the subsequent analysis of dotriacontane.

Materials:

-

Fresh plant leaves

-

Chloroform (or hexane)

-

Glass beakers or vials

-

Forceps

-

Filter paper

-

Rotary evaporator or nitrogen stream

-

Gas chromatography-mass spectrometry (GC-MS) vials

Procedure:

-

Sample Collection: Carefully excise fresh, healthy leaves from the plant of interest. Record the fresh weight of the leaves.

-

Surface Extraction: Immerse the leaves in a sufficient volume of chloroform or hexane in a glass beaker for 30-60 seconds. Agitate gently to ensure the entire leaf surface is in contact with the solvent. This short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Solvent Collection: Carefully remove the leaves from the solvent using forceps. The solvent now contains the dissolved epicuticular waxes.

-

Filtration: Filter the extract through filter paper to remove any particulate matter.

-

Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator or a gentle stream of nitrogen gas. This will yield the crude wax extract.

-

Sample Preparation for GC-MS: Dissolve the dried wax extract in a known volume of a suitable solvent (e.g., hexane or chloroform) in a GC-MS vial. An internal standard (e.g., tetracosane) can be added at this stage for accurate quantification.

Quantification of Dotriacontane by GC-MS

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., HP-5MS or equivalent).

GC-MS Parameters (Example):

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 3 minutes.

-

Ramp 1: Increase to 300 °C at a rate of 5 °C/minute.

-

Hold at 300 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 50-550

Data Analysis:

-

Identification: Identify the dotriacontane peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of dotriacontane will show characteristic fragmentation patterns for long-chain alkanes.

-

Quantification: Quantify the amount of dotriacontane by integrating the area of its corresponding peak. If an internal standard was used, calculate the concentration of dotriacontane relative to the known concentration of the internal standard.

Conclusion

Dotriacontane serves as a valuable biomarker in plant science with applications in chemotaxonomy and the assessment of plant stress responses. Its presence and abundance within the epicuticular wax are indicative of a plant's genetic background and its physiological response to environmental cues. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of dotriacontane, enabling researchers to further explore its role in plant biology and its potential applications in agriculture and drug development.

References

- 1. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 2. Human Metabolome Database: Showing metabocard for Dotriacontane (HMDB0034005) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Abiotic Stress in Cotton: Insights into Plant Responses and Biotechnological Solutions [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemotaxonomy, antibacterial and antioxidant activities of selected aromatic plants from Tabuk region-KSA - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Dotriacontane: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontane (C₃₂H₆₆), a long-chain n-alkane, is a ubiquitous component of plant cuticular waxes and has been identified in various natural sources. Its journey from an unknown constituent of plant extracts to a characterized chemical entity is a story rooted in the foundational techniques of natural product chemistry. This technical guide provides an in-depth exploration of the discovery and history of dotriacontane, detailing the early experimental protocols for its isolation and characterization, and presenting key quantitative data.

Discovery and Early History

The discovery of dotriacontane is intricately linked to the early investigations of plant waxes in the late 19th and early 20th centuries. While a definitive first isolation and characterization of pure dotriacontane is not prominently documented under its modern name, the presence of very long-chain solid hydrocarbons, or "paraffins," in plant cuticular waxes was a subject of study by early phytochemists. These researchers laid the groundwork for the eventual identification of individual n-alkanes.

One of the earliest relevant investigations was the analysis of the paraffin from the petals of roses. While the specific chain lengths were not definitively identified with the precision of modern techniques, these studies were pivotal in establishing the presence of high-molecular-weight hydrocarbons in floral waxes. The term "bicetyl," an older synonym for dotriacontane, suggests early work on this C₃₂ alkane, likely involving its synthesis or isolation and recognition as a dimer of the cetyl (C₁₆) radical.

The primary natural sources from which dotriacontane and other long-chain alkanes were historically studied include the waxes of various plants, where they contribute to the plant's protective barrier against water loss and environmental stressors.

Physicochemical Properties

The fundamental physicochemical properties of dotriacontane were crucial for its early characterization and remain essential for its application in research and industry.

| Property | Value |

| Molecular Formula | C₃₂H₆₆ |

| Molecular Weight | 450.87 g/mol |

| Melting Point | 69-71 °C |

| Boiling Point | 467 °C |

| Density | 0.812 g/cm³ at 20 °C |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water; Soluble in hot nonpolar organic solvents (e.g., benzene, hexane) |

Experimental Protocols: Historical Isolation and Characterization

The methodologies employed by early chemists to isolate and characterize dotriacontane from natural sources were foundational to the field of natural product chemistry. These protocols relied on principles of solvent extraction, fractional crystallization, and melting point determination.

Extraction of Plant Cuticular Wax

The initial step involved the extraction of the waxy outer layer from plant material, such as flower petals or leaves.

-

Objective: To dissolve the cuticular waxes from the plant surface.

-

Apparatus: Large glass beakers or flasks, filter paper, funnel.

-

Reagents: A nonpolar organic solvent such as petroleum ether, hexane, or chloroform.

-

Procedure:

-

Fresh plant material (e.g., rose petals) was harvested and air-dried to remove surface moisture.

-

The dried plant material was immersed in a suitable volume of a nonpolar solvent at room temperature.

-

The mixture was gently agitated for a short period to dissolve the surface waxes without extracting significant amounts of intracellular lipids.

-

The solvent was decanted and filtered to remove plant debris.

-

The extraction process was repeated multiple times with fresh solvent to ensure complete removal of the cuticular wax.

-

The combined solvent extracts were then subjected to evaporation to yield the crude wax extract.

-

Dotriacontane: A Comprehensive Technical Guide to its Industrial Potential

For Researchers, Scientists, and Drug Development Professionals

Dotriacontane (C32H66), a long-chain n-alkane, is emerging from the realm of chemical curiosities to become a molecule of significant interest across various industrial sectors. Its unique physicochemical properties, primarily stemming from its long, saturated hydrocarbon chain, make it a versatile component in applications ranging from advanced materials to consumer products. This technical guide provides an in-depth exploration of the current and potential industrial uses of dotriacontane, complete with summaries of its chemical and physical properties, detailed experimental protocols for key applications, and visualizations of relevant processes.

Core Properties of Dotriacontane

Dotriacontane is a white, waxy solid at room temperature, characterized by its high melting and boiling points, low reactivity, and hydrophobicity. These properties are fundamental to its industrial applications. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C32H66 | [1][2] |

| Molecular Weight | 450.9 g/mol | [1] |

| Melting Point | 65-70 °C | [3] |

| Boiling Point | 467 °C | [3] |

| Density | 0.8124 g/cm³ (at 20 °C) | |

| Vapor Pressure | <1 mmHg (at 20 °C) | [3] |

| Form | Powder/Flakes | [3] |